molecular formula C12H14O3 B079711 4-(3,4-Dimethoxyphenyl)-3-buten-2-one CAS No. 15001-27-1

4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Cat. No.: B079711
CAS No.: 15001-27-1
M. Wt: 206.24 g/mol
InChI Key: XUYBNDHXZMIALN-SNAWJCMRSA-N
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Description

4-(3,4-Dimethoxyphenyl)-3-buten-2-one is an organic compound characterized by the presence of a butenone group attached to a dimethoxyphenyl ring

Mechanism of Action

3,4-Dimethoxybenzylideneacetone, also known as 3-Buten-2-one, 4-(3,4-dimethoxyphenyl)- or 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, is a chemical compound with the molecular formula C12H14O3 . This article will cover its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Result of Action

One study suggests that it may have inhibitory effects on the growth of wood-decay fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate alkyne or alkene under specific conditions. One common method is the Claisen-Schmidt condensation, where 3,4-dimethoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally benign is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dimethoxyphenyl)-3-buten-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the butenone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the dimethoxyphenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens or nitrating agents can be used for substitution reactions on the aromatic ring.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

4-(3,4-Dimethoxyphenyl)-3-buten-2-one has been investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Studies indicate that derivatives of this compound exhibit significant anti-inflammatory effects, making them candidates for developing new anti-inflammatory drugs .
  • Antioxidant Properties : The compound has shown promise as an antioxidant, which can help in preventing oxidative stress-related diseases .
  • Anticancer Activity : Research highlights its potential in cancer therapy. For instance, chalcone derivatives have been noted for their ability to inhibit cancer cell proliferation .

Synthesis and Organic Chemistry

The compound serves as an important intermediate in organic synthesis:

  • Synthesis of Other Compounds : It is utilized in the synthesis of various bioactive molecules and natural products, including flavonoids and other polyphenolic compounds .
  • Chalcone Synthesis : As a chalcone derivative, it plays a crucial role in the synthesis of more complex aromatic compounds through methods like Claisen-Schmidt condensation .

Case Study 1: Anticancer Activity

A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent anticancer activity against various human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Antioxidant Effects

Research conducted by Kuo et al. (2005) evaluated the antioxidant capacity of this compound and its derivatives. The findings suggested that these compounds could scavenge free radicals effectively, thus providing protective effects against oxidative damage .

Table 1: Biological Activities of this compound Derivatives

Activity TypeObserved EffectReference
Anti-inflammatorySignificant reduction in markers
AntioxidantHigh free radical scavenging
AnticancerInduction of apoptosis
AntibacterialEffective against multiple strains

Table 2: Synthesis Pathways Involving this compound

Reaction TypeProductsReference
Claisen-Schmidt CondensationChalcone derivatives
Enzymatic ReductionBenzalacetone
Michael AdditionVarious polyfunctional compounds

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Dimethoxyphenylacetonitrile: Another compound with a dimethoxyphenyl ring but different side chains.

    3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one.

Uniqueness: this compound is unique due to its butenone group, which imparts distinct reactivity and potential biological activity compared to its analogues .

Biological Activity

4-(3,4-Dimethoxyphenyl)-3-buten-2-one, also known as DMPB, is an organic compound characterized by a butenone group attached to a dimethoxyphenyl ring. Its unique structure imparts significant biological activities, making it a subject of interest in various fields including medicinal chemistry, pharmacology, and biochemistry.

  • Molecular Formula : C₁₂H₁₄O₃
  • CAS Number : 60234-90-4

This compound is notable for its potential applications in organic synthesis and its diverse biological effects.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. Research indicates that it enhances melanogenesis by increasing the expression of tyrosinase, an enzyme crucial for melanin production. This action is mediated through the activation of signaling pathways involving upstream stimulating factor-1 (USF1) and extracellular signal-regulated kinase (ERK) .

1. Melanogenesis Enhancement

A significant study demonstrated that DMPB promotes melanin synthesis in both B16F10 melanoma cells and human primary melanocytes. The compound was shown to activate ERK and p38 pathways while enhancing tyrosinase levels. In vivo studies indicated that DMPB induced hyperpigmentation in guinea pigs, suggesting its potential therapeutic use against hypopigmentation disorders .

2. Antioxidant Properties

The antioxidant activity of DMPB has been evaluated using various assays such as DPPH and FRAP methods. Its structural features contribute to its ability to scavenge free radicals effectively, highlighting its potential protective role against oxidative stress .

3. Antifungal Activity

DMPB has exhibited antifungal properties, particularly against wood-decay fungi. This activity suggests its potential application in preserving wood products and as a natural fungicide .

Case Studies

StudyFindings
Park et al. (2015)DMPB enhances melanogenesis through USF1-mediated tyrosinase expression in B16F10 cells .
Zhao et al. (2020)DMPB showed significant antioxidant activity, outperforming some derivatives in radical scavenging assays .
Lee et al. (2018)Demonstrated antifungal effects against various wood-decay fungi, indicating potential industrial applications .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of DMPB, it is useful to compare it with structurally similar compounds.

CompoundStructureBiological Activity
4-(3,4-Dimethoxyphenyl)-3-buten-2-olHydroxyl group instead of ketoneSimilar melanogenesis enhancement but lower potency .
3,4-DimethoxyphenethylamineAnalog with different functional groupsNeuroactive properties but lacks significant melanogenic activity .

Properties

IUPAC Name

(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h4-8H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYBNDHXZMIALN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60234-90-4, 15001-27-1
Record name Veratralacetone
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Record name 15001-27-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217305
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3,4-dimethoxyphenyl)-3-buten-2-one
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Record name VERATRALACETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions 3,4-Dimethoxybenzylideneacetone is formed as a secondary product. Could you elaborate on its synthesis in this context?

A1: The research focuses on a one-pot synthesis method that combines two sequential reactions:

    Q2: What are the advantages of this one-pot synthesis method for 3,4-Dimethoxybenzylideneacetone?

    A2: The one-pot synthesis method described in the research offers several advantages:

    • Efficiency: The sequential reactions proceed with high yields, indicating an efficient conversion of starting materials to the final product [].

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